![molecular formula C20H31N3O12 B1486635 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside CAS No. 381716-33-2](/img/structure/B1486635.png)
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
Descripción general
Descripción
“2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside” is a compound with the molecular formula C20H31N3O12 . It is a stable and sensitive fluorescent probe used for lysosome labeling and tracking during apoptosis . This compound is extensively employed in the realm of biomedicine, holding paramount significance in terms of targeted drug delivery and biomolecular labeling .
Molecular Structure Analysis
The molecular weight of this compound is 505.48 . The structure of this compound includes an azidoethoxy group, which is likely responsible for its reactivity and its use as a fluorescent probe .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It is light-sensitive and should be stored away from light . It is slightly soluble in methanol . The refractive index of this compound is 1.46 .Aplicaciones Científicas De Investigación
Click Chemistry
This compound is often used in click chemistry applications, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates in a reliable and predictable manner . The azido group of the compound reacts with alkynes to form a stable triazole ring, a reaction that is highly specific, efficient, and can be conducted in mild conditions.
Drug Delivery Systems
Due to its ability to undergo bioorthogonal reactions, this compound is pivotal in the development of targeted drug delivery systems . It can be used to modify the surface of drug-carrying nanoparticles, enabling them to bind specifically to target cells or tissues, thereby improving the efficacy and safety of therapeutic agents.
Lysosome Tracking
The compound serves as a fluorescent probe for lysosome labeling . It can be used to track lysosomal movement within cells, which is crucial for studying cellular processes such as autophagy, endocytosis, and signal transduction.
Biomolecular Labeling
In biomolecular labeling, this compound is used to attach tags to specific proteins or nucleic acids, which allows for the visualization and tracking of these biomolecules within the cellular environment . This is essential for understanding the dynamics of biomolecular interactions and functions.
Synthesis of Complex Molecules
This compound is also used as a building block in the synthesis of more complex molecules . Its reactive azido group and protected sugar moiety make it a versatile intermediate for constructing a variety of compounds with potential applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-IBBQXXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659914 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside | |
CAS RN |
381716-33-2 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



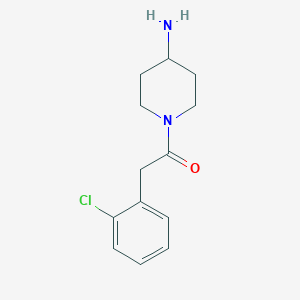
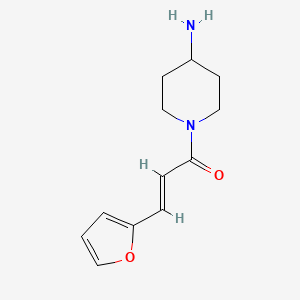

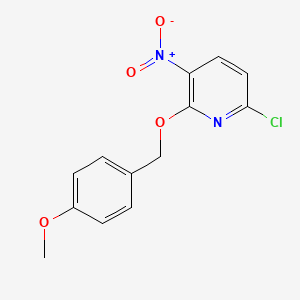

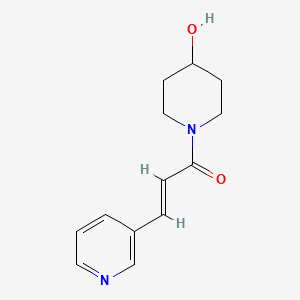
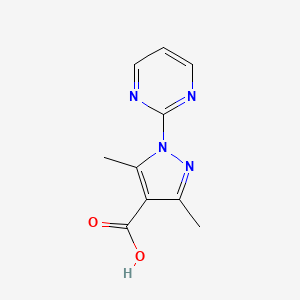





![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
